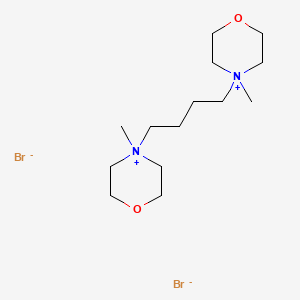![molecular formula C10H17NO B14163716 N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine CAS No. 4608-47-3](/img/structure/B14163716.png)
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine: is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydroxylamine group attached to a bicyclo[3.1.1]heptane framework, which is further substituted with three methyl groups. The molecular formula of this compound is C10H17NO, and it has a molecular weight of 167.25 g/mol .
Métodos De Preparación
The synthesis of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Análisis De Reacciones Químicas
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of hydroxylamine pathways is beneficial.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the bicyclic structure may allow for specific binding interactions with biological macromolecules .
Comparación Con Compuestos Similares
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: This compound lacks the hydroxylamine group and is primarily used as a precursor in organic synthesis.
N-(4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl)acetamide: This compound has an acetamide group instead of a hydroxylamine group and is used in different synthetic applications.
Bicyclo[3.1.1]heptan-2-amine, 4,6,6-trimethyl-N-(4,6,6-trimethylbicyclo[3.1.1]hept-2-yl): This compound features an amine group and is studied for its potential biological activity.
The uniqueness of this compound lies in its combination of a bicyclic structure with a hydroxylamine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
4608-47-3 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-(4,6,6-trimethyl-2-bicyclo[3.1.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-6-4-9(11-12)8-5-7(6)10(8,2)3/h6-8,12H,4-5H2,1-3H3 |
Clave InChI |
MCOZQWYYNKOOFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NO)C2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
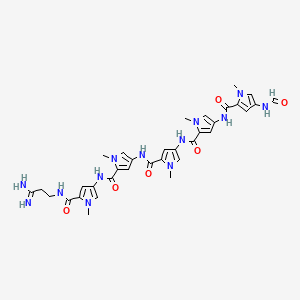
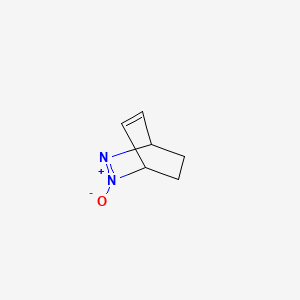
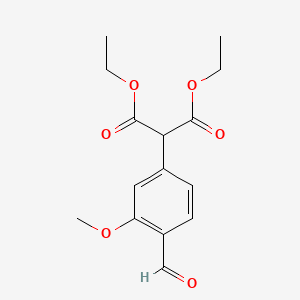
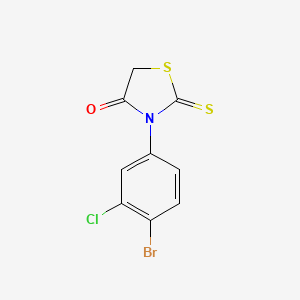
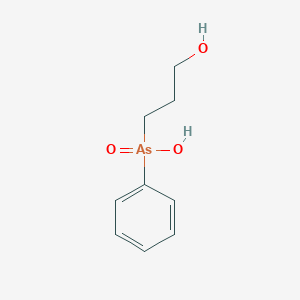
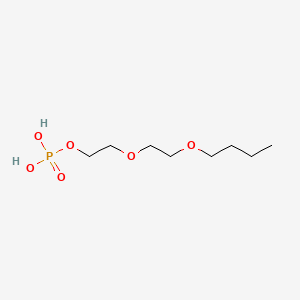
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
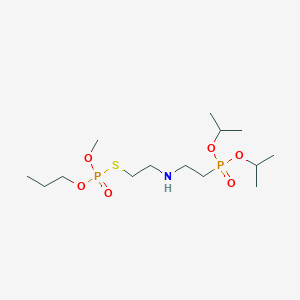
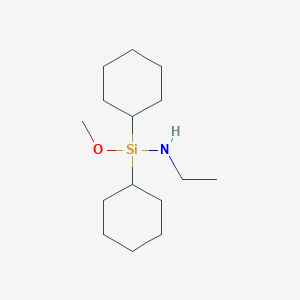
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)

